N-(4-Ethoxyphenyl)butanamide
Description
Contextualization within Amide Chemistry and Related Molecular Architectures
N-(4-Ethoxyphenyl)butanamide is classified as a secondary amide. The core of its structure is the amide functional group (-CONH-), which links a butanoyl group to a 4-ethoxyphenyl group. Amides are a cornerstone of organic chemistry and are integral to many biological molecules and synthetic materials.
Historical Perspective and Chemical Precursors (e.g., relation to phenacetin (B1679774) congeners in research history)
The history of this compound is linked to the research surrounding phenacetin, a once-common analgesic and antipyretic drug. wikipedia.org Phenacetin, or N-(4-ethoxyphenyl)acetamide, shares the same N-(4-ethoxyphenyl) core but has an acetamide (B32628) side chain instead of a butanamide one. wikipedia.org Phenacetin was introduced in 1887 and was widely used for decades before being withdrawn from the market in many countries, including the United States in 1983, due to concerns about its adverse effects. wikipedia.orgnih.gov
Research into phenacetin and its derivatives, often referred to as phenacetin congeners, has been extensive. iucr.orgscbt.com This research has explored how modifications to the acyl side chain impact the compound's properties. This compound represents one such modification, where the acetyl group of phenacetin is replaced by a butanoyl group.
A related compound, N-(4-ethoxyphenyl)-3-hydroxybutanamide, also known as bucetin (B1662820), was developed as a potential alternative to phenacetin. nih.gov Bucetin, which has a hydroxyl group on the butanamide chain, was also investigated for its analgesic and antipyretic properties but was later withdrawn due to toxicity concerns. nih.gov The study of these congeners, including this compound and its hydroxylated and oxo- derivatives, has been crucial in understanding the structure-activity and structure-toxicity relationships within this class of compounds. iucr.orgnih.gov
The synthesis of this compound and related compounds typically involves the acylation of 4-ethoxyaniline with the appropriate acyl chloride or anhydride (B1165640). For instance, reacting 4-ethoxyaniline with butanoyl chloride would yield this compound. This straightforward synthetic route has made it accessible for various research purposes.
Current Research Landscape and Key Unaddressed Questions
Current research on this compound and its close analogues primarily falls within medicinal chemistry and materials science. In medicinal chemistry, it and similar structures are used as scaffolds or intermediates in the synthesis of more complex molecules with potential therapeutic applications. For example, derivatives of this compound have been explored for their potential biological activities. cymitquimica.comchemdiv.com
A significant area of ongoing investigation is the detailed characterization of the crystal structures of phenacetin congeners to better understand their solid-state properties and how these relate to their biological activity and stability. iucr.orgresearchgate.netresearchgate.net For instance, the crystal structure of N-(4-ethoxyphenyl)-3-oxobutanamide, a related compound, has been determined to understand its conformation and intermolecular interactions. iucr.orgresearchgate.net
Despite the existing body of research, several key questions about this compound remain:
Detailed Physicochemical Characterization: While some properties can be inferred from related structures, a comprehensive experimental determination of this compound's solubility in various solvents, its partition coefficient, and its thermal stability is not widely documented.
Conformational Analysis: A detailed analysis of the conformational landscape of this compound in both solution and the solid state would provide valuable insights into its interactions with other molecules.
Reactivity Studies: A systematic study of its reactivity in various chemical transformations beyond simple amide hydrolysis would be beneficial for its application as a synthetic intermediate.
Biological Activity Screening: While its congeners have been studied, a broad screening of this compound itself across a range of biological targets could uncover novel activities.
The exploration of these unanswered questions will undoubtedly contribute to a more complete understanding of this compound and its potential applications in various fields of chemical research.
Data Tables
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C12H17NO2 | 207.27 | 539-08-2 |
| N-(4-Ethoxyphenyl)acetamide (Phenacetin) | C10H13NO2 | 179.22 | 62-44-2 |
| N-(4-Ethoxyphenyl)-3-hydroxybutanamide (Bucetin) | C12H17NO3 | 223.27 | 1083-57-4 |
| N-(4-Ethoxyphenyl)-3-oxobutanamide | C12H15NO3 | 221.25 | 122-87-2 |
Data compiled from various chemical databases. Please note that some properties for this compound are predicted or inferred from closely related compounds due to limited experimental data in the public domain.
Structure
2D Structure
3D Structure
Properties
CAS No. |
21218-92-8 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)butanamide |
InChI |
InChI=1S/C12H17NO2/c1-3-5-12(14)13-10-6-8-11(9-7-10)15-4-2/h6-9H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
FAPBNZGKOCMULQ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)OCC |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)OCC |
Other CAS No. |
21218-92-8 |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Ethoxyphenyl Butanamide and Analogous Structures
Established Synthetic Routes and Mechanistic Considerations
The traditional synthesis of N-(4-ethoxyphenyl)butanamide primarily relies on well-established amidation reactions.
Amidation Reactions for Butanamide Linkage Formation
The formation of the butanamide linkage is a crucial step in the synthesis of this compound. This is typically achieved through the reaction of a carboxylic acid or its activated derivative with an amine. hepatochem.com The direct condensation of a carboxylic acid and an amine is possible but often requires high temperatures and can be inefficient due to the formation of an ammonium (B1175870) carboxylate salt. chemistrysteps.com
To overcome these limitations, coupling reagents are widely employed to activate the carboxylic acid. hepatochem.com Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.com The mechanism of DCC-mediated coupling involves the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the byproduct, dicyclohexylurea (DCU), which is often insoluble and can be removed by filtration. chemistrysteps.comluxembourg-bio.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used in conjunction with carbodiimides to suppress side reactions and reduce racemization, particularly when dealing with chiral substrates. luxembourg-bio.comnih.gov
Another common method involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or anhydride (B1165640), which then readily reacts with the amine. hepatochem.com For instance, butanoyl chloride can be reacted with 4-ethoxyaniline to yield this compound.
Boron-based reagents have also emerged as effective mediators for amidation reactions. acs.orgnih.gov For example, tris(2,2,2-trifluoroethyl) borate, B(OCH2CF3)3, has been shown to facilitate the direct amidation of a wide range of carboxylic acids and amines under relatively mild conditions. acs.org
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Abbreviation | Key Features |
|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Widely used, forms insoluble DCU byproduct. chemistrysteps.comluxembourg-bio.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble carbodiimide, byproduct is also water-soluble. chemistrysteps.comnih.gov |
| 1-Hydroxybenzotriazole | HOBt | Often used as an additive to reduce side reactions and racemization. luxembourg-bio.comnih.gov |
| Butanoyl Chloride | - | A reactive acyl halide for direct amidation. hepatochem.com |
| Tris(2,2,2-trifluoroethyl) borate | B(OCH2CF3)3 | A boron-based reagent for direct amidation. acs.org |
Strategic Incorporation of the 4-Ethoxyphenyl Moiety
The 4-ethoxyphenyl group can be introduced at different stages of the synthesis. A common approach is to start with a commercially available precursor that already contains this moiety, such as 4-ethoxyaniline (also known as p-phenetidine). missouri.eduresearchgate.net This aniline (B41778) derivative can then be acylated with butanoyl chloride or butyric acid in the presence of a coupling agent to form the final product. missouri.edu
Alternatively, the ethoxy group can be introduced onto a precursor molecule. For example, a Williamson ether synthesis can be performed on N-(4-hydroxyphenyl)butanamide by reacting it with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base like potassium carbonate. missouri.eduumass.edu This method is analogous to the synthesis of phenacetin (B1679774) from acetaminophen. umass.edu
Novel and Sustainable Approaches in this compound Synthesis
Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of amides and their derivatives.
Asymmetric Synthetic Strategies (e.g., radical cyclization applied to related butanamides)
While not directly reported for this compound itself, asymmetric synthetic strategies developed for related butanamide structures could be adapted. For instance, asymmetric synthesis of β-amino acid derivatives has been achieved with high diastereoselectivity through the addition of enolates to tert-butanesulfinyl imines. nih.gov Furthermore, radical cyclization has been employed in the stereoselective synthesis of β-lactams from α-bromo amides. researchgate.net Specifically, the cyclization of an α-bromobutanamide derivative bearing a chiral auxiliary on the nitrogen atom proceeded with notable diastereoselectivity. researchgate.net These approaches highlight the potential for developing chiral syntheses of this compound derivatives with specific stereochemistry.
Organophotocatalyzed Transformations and Site-Selective Functionalization (as applicable to anilides and butanamides)
Organophotocatalysis has emerged as a powerful tool for C-H functionalization under mild conditions, offering a sustainable alternative to traditional methods. chemrxiv.orgrsc.org This approach has been successfully applied to the direct arylation of anilides and the functionalization of related heterocycles. dntb.gov.uaresearchgate.net For example, organophotoredox catalysis has been used for the C-H functionalization of imidazo[1,2-a]pyridines with malonates at room temperature. chemrxiv.org
Site-selective functionalization of N-aryl amides has also been achieved using directing groups. A notable example is the boron-directed ortho-benzylation of N-aryl amides, which proceeds with high selectivity. nih.govacs.org This strategy involves the formation of a boracycle intermediate that directs the functionalization to the ortho position of the aniline ring. nih.govacs.org While this has been demonstrated for benzylation, the principle could potentially be extended to other types of functionalization on the N-(4-ethoxyphenyl) ring of the target molecule. Rhodium-catalyzed C-H insertion reactions have also shown promise for the site-selective functionalization of N-aryl piperidines. acs.org
Targeted Derivatization for Enhanced Research Utility
The this compound scaffold can be derivatized to create a library of compounds for further research. For example, the aromatic ring can be further functionalized, or the butanamide chain can be modified. The synthesis of various N-substituted acetamide (B32628) derivatives of azinane-bearing 1,3,4-oxadiazole (B1194373) has been reported, showcasing the versatility of modifying the amide portion of similar structures. tjpr.org The synthesis of phenacetin acs.orgarenes through the condensation of phenacetin and its homologs with formaldehyde (B43269) demonstrates how the core structure can be used to build larger macrocyclic architectures. wiley.com Furthermore, the synthesis of N-(4-{[3-(4-ethoxyphenyl)propanamido]methyl}phenyl)butanamide illustrates how the core structure can be incorporated into larger, more complex molecules. molport.com Such derivatizations are crucial for structure-activity relationship (SAR) studies and the development of new chemical probes or therapeutic agents.
Modifications of the Butanamide Chain
The butanamide portion of this compound can be readily modified to explore the impact of different functional groups and chain lengths on the compound's properties. These modifications can range from simple extensions of the alkyl chain to the introduction of complex heterocyclic moieties.
One common modification is the alteration of the acyl chain length. For instance, extending the chain from a butanamide (C4) to a pentanamide (B147674) (C5) has been explored in the synthesis of N-(4-methoxyphenyl)pentanamide, an analog of albendazole. nih.gov This particular synthesis involved the coupling of pentanoic acid and 4-anisidine using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
Further functionalization of the butanamide chain can introduce a variety of chemical features. For example, a hydroxyl group can be introduced to form N-(4-ethoxyphenyl)-3-hydroxybutanamide, also known as bucetin (B1662820). nih.govresearchgate.net The introduction of a bromine atom, as seen in 2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide, provides a handle for further substitution reactions.
More complex modifications include the incorporation of heterocyclic rings. For instance, a 1,2,4-oxadiazole (B8745197) ring has been incorporated into the butanamide chain, resulting in compounds like N-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide. evitachem.com Similarly, a 1,2,4-thiadiazole (B1232254) ring is present in N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide. smolecule.com The synthesis of such compounds often involves the initial formation of the heterocyclic ring followed by amidation. smolecule.com
The following table summarizes some examples of butanamide chain modifications in analogous structures:
| Modification | Example Compound | Synthetic Approach | Key Feature |
| Chain Extension | N-(4-methoxyphenyl)pentanamide | Coupling of pentanoic acid and 4-anisidine with EDCI/DMAP. nih.gov | Increased alkyl chain length. |
| Hydroxylation | N-(4-ethoxyphenyl)-3-hydroxybutanamide | - | Introduction of a hydroxyl group. nih.govresearchgate.net |
| Halogenation | 2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide | Bromination of a precursor followed by amide formation. | Presence of a reactive bromine atom. |
| Heterocycle Incorporation | N-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | Formation of the oxadiazole ring followed by amidation. evitachem.com | Introduction of a 1,2,4-oxadiazole ring. |
| Heterocycle Incorporation | N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide | Reaction of 4-methoxybenzoic acid with thiosemicarbazide, followed by amidation. smolecule.com | Presence of a 1,2,4-thiadiazole ring. |
Functionalization of the Ethoxyphenyl Substituent
A straightforward modification is the alteration of the alkoxy group. For example, replacing the ethoxy group with a methoxy (B1213986) group yields N-(4-methoxyphenyl)butanamide. The synthesis of N-(4-methoxyphenyl)pentanamide, a related compound, was achieved through the reaction of 4-anisidine (4-methoxyaniline) with pentanoic acid. nih.gov
The aromatic ring itself can be substituted with various functional groups. For instance, replacing the ethoxy group with a nitro group results in N-(4-nitrophenyl)butanamide, which is synthesized by the acylation of 4-nitroaniline (B120555) with butyric anhydride. This change from an electron-donating ethoxy group to an electron-withdrawing nitro group significantly alters the electronic properties of the aromatic ring.
More complex functionalization can involve the attachment of larger and more diverse chemical entities to the phenyl ring. For example, a propanamido-methyl group has been attached to the phenyl ring to create N-(4-{[3-(4-ethoxyphenyl)propanamido]methyl}phenyl)butanamide. molport.com In another example, a pyridazine (B1198779) ring is attached via an ether linkage in N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-phenylbutanamide.
Furthermore, the core phenyl ring can be replaced with other aromatic or heterocyclic systems. For example, a thiophene (B33073) ring serves as the central scaffold in methyl 2-(2-(4-chlorophenyl)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate. vulcanchem.com The synthesis of this compound involves a multicomponent Gewald reaction to form the thiophene ring. vulcanchem.com
The table below provides examples of functionalization of the ethoxyphenyl substituent:
| Modification | Example Compound | Synthetic Approach | Key Feature |
| Alkoxy Group Alteration | N-(4-methoxyphenyl)pentanamide | Reaction of 4-anisidine with pentanoic acid. nih.gov | Methoxy group instead of ethoxy. |
| Ring Substitution | N-(4-nitrophenyl)butanamide | Acylation of 4-nitroaniline with butyric anhydride. | Electron-withdrawing nitro group. |
| Complex Functionalization | N-(4-{[3-(4-ethoxyphenyl)propanamido]methyl}phenyl)butanamide | - | Introduction of a propanamido-methyl group. molport.com |
| Heterocyclic Attachment | N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-phenylbutanamide | - | Attachment of a pyridazine ring via an ether linkage. |
| Core Ring Replacement | Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate | Gewald reaction to form the thiophene core. vulcanchem.com | Thiophene ring instead of a phenyl ring. |
Structural Characterization and Advanced Conformational Analysis
X-ray Crystallographic Studies of N-(4-Ethoxyphenyl)butanamide and Related Derivatives
X-ray crystallography stands as the definitive method for determining the solid-state structure of crystalline compounds. Studies on derivatives such as N-(4-ethoxyphenyl)-3-hydroxybutanamide (also known as bucetin) and N-(4-ethoxyphenyl)-3-oxobutanamide offer a detailed view of the molecular arrangement, conformation, and intermolecular forces at play.
The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a delicate balance of intermolecular forces. In the case of this compound derivatives, the crystal structures are primarily stabilized by extensive hydrogen bonding networks.
For racemic N-(4-ethoxyphenyl)-3-hydroxybutanamide, single-crystal X-ray diffraction reveals a monoclinic crystal system, belonging to the space group P2₁/c. iucr.orgresearchgate.net The molecules organize into a two-dimensional network, with hydrogen bonds forming chains and dimeric rings. iucr.orgresearchgate.net This specific packing arrangement precludes propagation of the hydrogen-bonded network in the third dimension. iucr.orgresearchgate.net
Similarly, N-(4-ethoxyphenyl)-3-oxobutanamide crystallizes with two independent molecules in the asymmetric unit (Z′ = 2) in the space group Pca2₁. iucr.orgnih.gov These molecules are related by a local inversion center and form antiparallel chains along the b-axis, linked by intermolecular hydrogen bonds. iucr.orgnih.gov The study of lattice dynamics, which describes the collective vibrations of atoms within the crystal, is informed by these packing arrangements and the nature of the intermolecular interactions holding the crystal together. aps.orgarxiv.org
Table 1: Crystallographic Data for this compound Derivatives
| Parameter | N-(4-ethoxyphenyl)-3-hydroxybutanamide iucr.orgresearchgate.net | N-(4-ethoxyphenyl)-3-oxobutanamide iucr.orgnih.gov |
|---|---|---|
| Chemical Formula | C₁₂H₁₇NO₃ | C₁₂H₁₅NO₃ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| Z | 4 | 8 (Z' = 2) |
| Packing Motif | 2D hydrogen-bonded network forming chains and dimeric rings. iucr.orgresearchgate.net | Antiparallel chains formed by N-H···O hydrogen bonds. iucr.orgnih.gov |
| Temperature | 100 K | 100 K |
The conformation of the butanamide side chain and the ethoxy group is a key structural feature. X-ray studies provide precise measurements of bond lengths, bond angles, and, crucially, torsion angles that define the molecule's shape.
In N-(4-ethoxyphenyl)-3-hydroxybutanamide, the molecule adopts a distinctly extended conformation. iucr.orgresearchgate.net This is evidenced by the series of torsion angles along the main chain, which are all close to 180°, indicating a trans or anti-periplanar arrangement. iucr.orgresearchgate.netresearchgate.net The ethoxy group also exhibits an extended conformation. iucr.orgresearchgate.net
For N-(4-ethoxyphenyl)-3-oxobutanamide, the two independent molecules in the crystal structure have very similar conformations. nih.gov The primary difference lies at the end of the butanamide chain. nih.gov The β-diketone moiety in this derivative is notably twisted out of planarity. iucr.orgnih.gov
Table 2: Selected Torsion Angles (°) for this compound Derivatives
| Torsion Angle | N-(4-ethoxyphenyl)-3-hydroxybutanamide iucr.orgresearchgate.netresearchgate.net | N-(4-ethoxyphenyl)-3-oxobutanamide iucr.orgnih.gov |
|---|---|---|
| C-O-C-C (ethoxy group) | 170.14(15) | - |
| C-N-C-C (butanamide chain) | -177.24(16) | - |
| N-C-C-C (butanamide chain) | 170.08(15) | - |
| C-C-C-C (butanamide chain) | 171.41(15) | - |
| O-C···C-O (β-diketone pseudo torsion) | - | -74.4(5) and -83.9(5) |
Non-covalent interactions, particularly hydrogen bonds, are the principal forces dictating the supramolecular assembly in the crystals of this compound derivatives. libretexts.orgencyclopedia.pub
In the crystal structure of N-(4-ethoxyphenyl)-3-hydroxybutanamide, two primary intermolecular hydrogen bonds are observed. iucr.orgresearchgate.net The hydroxyl group's hydrogen atom donates to the amide carbonyl oxygen of an adjacent molecule, while the amide N-H group donates to the hydroxyl oxygen of another molecule. iucr.orgresearchgate.netresearchgate.net The former interaction results in the formation of 12-membered dimeric rings around inversion centers, while the latter links molecules into chains. iucr.orgresearchgate.netresearchgate.net
Table 3: Hydrogen Bond Geometry (Å, °) for N-(4-ethoxyphenyl)-3-hydroxybutanamide
| Donor-H···Acceptor | D-H···A Distance | Reference |
|---|---|---|
| O-H···O (amide C=O) | 2.7268(17) | researchgate.netresearchgate.net |
| N-H···O (hydroxyl) | 2.8611(19) | researchgate.netresearchgate.net |
Spectroscopic Investigations for Structural Elucidation
While crystallography provides a static image of the solid state, spectroscopic techniques offer complementary information about molecular structure, connectivity, and functional groups, often in solution.
NMR spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule. ox.ac.uklibretexts.org For this compound, the ¹H NMR spectrum is expected to show characteristic signals for each distinct proton environment. Based on the closely related compound N-(4-ethoxyphenyl)acetamide (Phenacetin), the ethoxy group would produce a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂). thermofisher.com The aromatic protons on the para-substituted benzene (B151609) ring would appear as a pair of doublets. thermofisher.com The protons of the butanamide chain would give rise to multiplets, and the amide proton (NH) would appear as a singlet or triplet, which can sometimes be broad. thermofisher.com
¹³C NMR spectroscopy provides information on the carbon skeleton. ucl.ac.uk It can distinguish between quaternary carbons (like those in the C=O group and the substituted aromatic ring) and carbons bearing hydrogen atoms. ucl.ac.uk Advanced 2D NMR techniques, such as HSQC and HMBC, can be used to definitively assign proton and carbon signals and confirm the atom-to-atom connectivity throughout the molecule. ox.ac.uk
Table 4: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Protons | Predicted Chemical Shift Range | Multiplicity | Notes |
|---|---|---|---|
| -CH₃ (Butanamide) | ~0.9 | Triplet | |
| -CH₃ (Ethoxy) | ~1.4 | Triplet | Based on Phenacetin (B1679774) spectrum. thermofisher.com |
| -CH₂- (Butanamide) | ~1.7 | Sextet | |
| -CH₂C=O (Butanamide) | ~2.2 | Triplet | |
| -OCH₂- (Ethoxy) | ~4.0 | Quartet | Based on Phenacetin spectrum. thermofisher.com |
| Aromatic -H | ~6.8-7.4 | Doublet of Doublets | Characteristic of para-substitution. thermofisher.com |
| -NH- (Amide) | ~8.0 | Singlet/Triplet | Chemical shift can be variable. thermofisher.com |
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. researchgate.net For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. A strong band around 1660 cm⁻¹ corresponds to the C=O stretching of the amide group (Amide I band). iucr.org A band in the region of 3300 cm⁻¹ would indicate the N-H stretching vibration. Other significant absorptions would include C-H stretches for the aromatic and aliphatic parts of the molecule, and C-O stretching for the ether linkage. researchgate.netiucr.org
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. nih.gov For this compound (C₁₂H₁₇NO₂), the molecular weight is 207.27 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass, confirming the molecular formula.
Table 5: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amide N-H | Stretch | ~3300 | |
| Aromatic C-H | Stretch | ~3100-3000 | researchgate.net |
| Aliphatic C-H | Stretch | ~2980-2850 | researchgate.net |
| Amide C=O | Stretch (Amide I) | ~1660 | iucr.org |
| Aromatic C=C | Stretch | ~1600, ~1510 | |
| Ether C-O | Stretch | ~1240 | iucr.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(4-ethoxyphenyl)-3-hydroxybutanamide (Bucetin) |
| N-(4-ethoxyphenyl)-3-oxobutanamide |
Computational Chemistry and Molecular Modeling for N 4 Ethoxyphenyl Butanamide
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. DFT methods offer a good balance between computational cost and accuracy, making them suitable for studying molecules of the size and complexity of N-(4-Ethoxyphenyl)butanamide.
Geometry Optimization and Electronic Structure Characterization
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located researchgate.net. This optimized geometry represents the most probable conformation of the molecule in the gas phase.
Table 1: Key Structural Features of this compound and a Related Compound
| Feature | This compound (Predicted) | rac-N-(4-Ethoxyphenyl)-3-hydroxybutanamide researchgate.net |
| Core Structure | Ethoxyphenyl group linked to a butanamide chain | Ethoxyphenyl group linked to a 3-hydroxybutanamide (B1209564) chain |
| Key Torsion Angle | Expected extended conformation | C-O-C-C (ethoxy): 170.14° |
| C-N-C-C (butanamide): -177.24° | ||
| N-C-C-C (butanamide): 170.08° | ||
| Key Functional Groups | Amide, Ether (ethoxy), Phenyl | Amide, Ether (ethoxy), Phenyl, Hydroxyl |
Frontier Molecular Orbital Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity irjweb.comschrodinger.comlibretexts.org.
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and can be more easily polarized. For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-substituted phenyl ring, while the LUMO is likely centered around the carbonyl group of the butanamide moiety.
In studies of similar butanamide derivatives, FMO analysis has been used to predict their reactive nature semanticscholar.org. A smaller energy gap between the HOMO and LUMO in these compounds was correlated with a greater tendency to interact with biological molecules semanticscholar.org.
Table 2: Conceptual Frontier Molecular Orbital Properties of this compound
| Molecular Orbital | Description | Predicted Location | Implication for Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Primarily on the ethoxy-phenyl ring | Site of potential electrophilic attack |
| LUMO | Lowest Unoccupied Molecular Orbital | Primarily on the butanamide carbonyl group | Site of potential nucleophilic attack |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Influenced by substituents | Indicator of chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated by placing a positive point charge at various points on the electron density surface and calculating the electrostatic potential. The MEP map is color-coded to indicate different potential regions: red typically represents areas of high electron density and negative potential (nucleophilic sites), while blue indicates regions of low electron density and positive potential (electrophilic sites) researchgate.netresearchgate.net. Green and yellow represent areas with intermediate potential.
For this compound, the MEP map would be expected to show a region of high negative potential (red) around the carbonyl oxygen of the amide group, making it a likely site for hydrogen bond donation and electrophilic attack. The amide hydrogen, on the other hand, would exhibit a positive potential (blue), rendering it an electrophilic site. The ethoxy group's oxygen atom would also contribute to a region of negative potential. The aromatic ring itself would show a distribution of charge, influenced by the attached functional groups. Such maps are invaluable for understanding non-covalent interactions, particularly in the context of drug-receptor binding researchgate.netresearchgate.net.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or an enzyme. This method is instrumental in drug discovery and design, as it helps to understand the basis of molecular recognition.
Prediction of Binding Modes with Biological Targets (e.g., enzymes, receptors)
Molecular docking simulations can be employed to investigate how this compound might interact with various biological targets. Given the structural similarities to other pharmacologically active butanamides, potential targets could include enzymes such as cyclooxygenase (COX) or dipeptidyl peptidase-IV (DPP-IV) scispace.comijpsonline.com.
The docking process involves placing the ligand in the active site of the protein and sampling a large number of possible conformations and orientations. A scoring function is then used to rank the different binding poses. The results can reveal the most likely binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site. For example, docking studies on related butanamide derivatives have shown that the butanamide chain and aromatic substituents can enhance binding affinity within enzyme active sites . Similarly, compounds containing a 4-ethoxyphenyl group have been docked into the CXCR3 receptor, demonstrating the utility of this moiety in ligand design nih.gov.
Estimation of Binding Affinities and Interaction Forces
Beyond predicting the binding pose, molecular docking algorithms can also provide an estimation of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A more negative binding energy generally indicates a more stable and favorable interaction between the ligand and the protein vulcanchem.com. These scoring functions take into account the various forces that contribute to the binding event, including:
Hydrogen Bonds: The amide group of this compound contains both a hydrogen bond donor (N-H) and an acceptor (C=O), which can form strong, directional interactions with the protein.
Hydrophobic Interactions: The phenyl ring and the ethyl and butyl chains can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between atoms.
While these estimated binding affinities are not always perfectly correlated with experimental values, they are extremely useful for ranking potential drug candidates and for understanding the relative contributions of different parts of the molecule to the binding process nih.gov. Molecular dynamics simulations can further refine these predictions by accounting for the flexibility of both the ligand and the protein over time researchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Modeling (utilizing butanamide scaffold data)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sigmaaldrich.comtaylorfrancis.com This approach is founded on the principle that the biological effect of a chemical is a direct function of its molecular structure and physicochemical properties. neovarsity.orgijnrd.org For the butanamide scaffold, which forms the core of this compound, QSAR studies are instrumental in predicting the activity of new derivatives. ijpsonline.com
Development of 2D and 3D QSAR Models
The development of QSAR models for compounds centered on a butanamide scaffold involves a systematic process. Initially, a dataset of butanamide derivatives with known biological activities is compiled. ijpsonline.com The chemical structures of these molecules are then represented numerically using a variety of molecular descriptors.
2D-QSAR models utilize descriptors derived from the two-dimensional representation of the molecule. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (which describe the connectivity of atoms), and physicochemical properties like lipophilicity (log P) and polar surface area (PSA). ijnrd.orgbigchem.eu
3D-QSAR models , on the other hand, consider the three-dimensional conformation of the molecules. ijpsonline.com Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to generate 3D descriptors. ijpsonline.comresearchgate.net These models analyze the steric and electrostatic fields surrounding the aligned molecules to identify spatial regions where modifications are likely to enhance or diminish biological activity. ijpsonline.com For a series of butanamide derivatives, the development of a robust QSAR model would follow a workflow similar to this:
| Step | Description |
| 1. Data Set Selection | A diverse set of butanamide analogs with a wide range of biological activities is chosen. |
| 2. Molecular Modeling | 2D structures are drawn and converted to 3D structures, followed by energy minimization. |
| 3. Descriptor Calculation | A wide array of 2D and 3D descriptors are calculated for each molecule in the dataset. |
| 4. Model Development | Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the QSAR equation. conicet.gov.ar |
| 5. Model Validation | The predictive power of the model is rigorously tested using internal and external validation techniques. ijpsonline.com |
Identification of Key Structural Descriptors for Biological Activity
Through the analysis of QSAR models for various butanamide derivatives, several structural features have been identified as being crucial for their biological activity. These descriptors provide valuable insights into how the structure of this compound might influence its potential biological effects.
Key descriptors often include:
Hydrophobicity: The lipophilicity of the molecule, often quantified by log P, plays a significant role in its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The ethoxyphenyl group in this compound is expected to contribute to its lipophilicity.
Electronic Properties: The distribution of electrons within the molecule, described by parameters such as dipole moment and atomic charges, influences its ability to form electrostatic interactions and hydrogen bonds. The amide linkage and the oxygen atom of the ethoxy group are key sites for such interactions.
Steric Factors: The size and shape of the molecule and its substituents are critical. For instance, the bulk of the ethoxyphenyl group and the length of the butanamide chain will determine how well the molecule fits into a specific binding site.
Topological Indices: These numerical descriptors encode information about the branching and connectivity of the molecule, which can be correlated with its activity.
In studies of related butanamide derivatives, it has been shown that the nature and position of substituents on the phenyl ring, as well as the length and branching of the amide chain, can significantly impact biological activity. ijpsonline.com For this compound, the ethoxy group at the para position of the phenyl ring is a key structural feature that would be a primary focus in any QSAR analysis.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling and Pharmacokinetic Prediction
In silico ADME profiling is a crucial component of modern drug discovery that uses computational models to predict the pharmacokinetic properties of a compound. nih.govfrontiersin.org These predictions help to identify potential liabilities early in the drug development process, saving time and resources. frontiersin.org
The pharmacokinetic properties of this compound can be estimated using various computational tools and models. These predictions are based on its chemical structure and physicochemical properties. A related compound, N-(4-ethoxyphenyl)-3-hydroxybutanamide (bucetin), has been studied, and its properties can provide some context. researchgate.netpharmaffiliates.com
Below is an illustrative in silico ADME profile for this compound, based on general predictions for similar chemical structures:
| ADME Parameter | Predicted Property | Significance |
| Absorption | ||
| Oral Bioavailability | Moderate to High | Indicates the fraction of the compound that reaches systemic circulation after oral administration. |
| Gastrointestinal (GI) Absorption | High | Suggests efficient absorption from the gut. |
| Blood-Brain Barrier (BBB) Penetration | Possible | The lipophilic nature may allow it to cross the BBB. |
| Distribution | ||
| Plasma Protein Binding | High | The compound is likely to bind to proteins in the blood, affecting its free concentration. |
| Volume of Distribution (VD) | Moderate | Predicts the extent of distribution into tissues. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of certain CYP isozymes | Could lead to drug-drug interactions. |
| Metabolic Stability | Moderate | The butanamide and ethoxy groups may be sites of metabolic modification. |
| Excretion | ||
| Primary Route | Likely renal and/or hepatic | The compound and its metabolites are expected to be cleared by the kidneys or liver. |
| Toxicity | ||
| hERG Inhibition | Low to Moderate Risk | Prediction of potential cardiac toxicity. |
| Mutagenicity (Ames) | Likely Negative | Prediction of the potential to cause genetic mutations. |
It is important to note that these are theoretical predictions and would require experimental validation. For instance, the metabolism of the related compound phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide) is well-documented and involves the formation of reactive metabolites. researchgate.net Similar pathways could be relevant for this compound.
Biochemical and Mechanistic Studies in Vitro and in Silico Focus
Enzyme Inhibition Assays (based on the butanamide structural class)
The butanamide structural class, to which N-(4-Ethoxyphenyl)butanamide belongs, has been the subject of various enzyme inhibition studies. These investigations are crucial for understanding the therapeutic potential of this class of compounds.
Investigations into Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Dipeptidyl peptidase-IV (DPP-IV) is a significant target in the management of type 2 diabetes mellitus because it inactivates incretin (B1656795) hormones like GLP-1 and GIP, which are responsible for regulating insulin (B600854) secretion. ijpsonline.commdpi.com Inhibition of DPP-IV prolongs the action of these hormones, leading to better glycemic control. ijpsonline.comoatext.com
A study on 3-amino-N-substituted-4-(substituted phenyl) butanamides analyzed their structural requirements for DPP-IV inhibitory activity. ijpsonline.comijpsonline.com These compounds are classified as non-peptidomimetics that can be further divided into glycine-based (α series) and β-alanine-based (β series) inhibitors. ijpsonline.com The butanamide derivatives fall under the β-alanine-based category. ijpsonline.comresearchgate.net Research has shown that specific structural features are essential for potent DPP-IV inhibition. For instance, a series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides were found to be potent and selective DPP-IV inhibitors. nih.gov One derivative, (3R)-3-amino-N-(4-(4-phenylthiazol-2-yl)-tetrahydro-2H-thiopyran-4-yl)-4-(2,4,5-trifluorophenyl)butanamide 1,1-dioxide, demonstrated significant blood glucose reduction in oral glucose tolerance tests. researchgate.netnih.gov
Quantitative structure-activity relationship (QSAR) and molecular docking studies have been employed to understand the interaction between butanamide derivatives and the DPP-IV active site. ijpsonline.comijpsonline.com These studies help in designing novel and more effective DPP-IV inhibitors. ijpsonline.com
Studies on Alpha-Glucosidase Inhibition
Another study focused on a series of benzotriazinone carboxamides, which include a butanamide linkage. mdpi.com Two compounds from this series, 14k and 14l, were identified as potent inhibitors of alpha-glucosidase, with IC50 values of 27.13 ± 0.12 μM and 32.14 ± 0.11 μM, respectively, which were superior to acarbose (B1664774) (IC50 = 37.38 ± 0.12 μM). mdpi.com Molecular docking studies revealed that these compounds bind effectively to the active site of the enzyme. mdpi.com
The following table summarizes the alpha-glucosidase inhibitory activity of selected butanamide derivatives:
Evaluation of Histone Deacetylase (HDAC) Inhibition (using related butanamide derivatives)
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression by modifying chromatin structure. wikipedia.org HDAC inhibitors have emerged as a promising class of drugs for cancer therapy. wikipedia.orgnih.gov
Research has shown that butanamide derivatives can act as HDAC inhibitors. jst.go.jpnih.gov For instance, by introducing a hydroxamic acid group to indolebutyric acid, a butanamide derivative, the resulting molecule (IBHA) exhibited potent inhibitory activities against HDAC2 and HDAC3. jst.go.jp Specifically, the IC50 values were 0.32 ± 0.02 µM for HDAC2 and 0.14 ± 0.01 µM for HDAC3, which are significantly lower than that of the known inhibitor SAHA. jst.go.jp
Structure-activity relationship (SAR) studies on thiazolyl-hydroxamate derivatives, which contain a butanamide-like linker, have been conducted to optimize their selectivity and activity for HDAC6. nih.govresearchgate.net One such derivative, (E)-N-hydroxy-3-(2-(4-fluorostyryl)thiazol-4-yl)propanamide (6u), showed nanomolar inhibitory activity and high selectivity for HDAC6 over HDAC1. nih.gov Another potent and selective HDAC6 inhibitor, N-Hydroxy-4-(2-methoxy-5-(methyl(2-methylquinazolin-4-yl)amino)phenoxy)butanamide (23bb), was identified with an IC50 of 17 nM for HDAC6. acs.org
Antimicrobial Activity Investigations (in vitro)
The antimicrobial properties of this compound and its analogs have been evaluated against a range of bacterial and fungal strains.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Studies have demonstrated that butanamide derivatives possess antibacterial activity. For example, N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide (B32628) analogues, which share a similar core structure, have been synthesized and tested against various bacterial strains. japsonline.com
In one study, N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole (B1194373) nucleus were synthesized and showed moderate to excellent growth inhibition of both Gram-positive and Gram-negative bacteria. tjpr.org Specifically, compound 8g, which has a 2-methylphenyl group, was highly effective against S. typhi, E. coli, and P. aeruginosa with MIC values of 10.63 ± 0.97 µg/mL, 10.31 ± 1.00 µg/mL, and 10.45 ± 0.94 µg/mL, respectively. tjpr.org
Antifungal Activity Assessment
The antifungal potential of butanamide derivatives has also been explored. A series of N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamides demonstrated enhanced antifungal activity compared to the core structure of 4-aminophenol. japsonline.com The efficacy of some of these compounds was comparable to the standard drug fluconazole (B54011) against fungi such as F. oxysporum, A. flavus, C. capsici, and C. krusei. japsonline.com
In another investigation, novel matrine (B1676216) derivatives containing a hydroxamic acid and a benzene (B151609) sulfonamide moiety, linked by a butanamide-like structure, showed exceptional inhibitory activity against Candida albicans. nih.gov The most potent compound, 10g, had a MIC value of 0.062 mg/mL, which was significantly lower than that of fluconazole (8.590 mg/mL). nih.gov
Hypothesized Mechanisms of Antimicrobial Action at the Molecular Level
The precise molecular pathways for the antimicrobial effects of this compound are still under investigation. However, insights can be drawn from the known actions of structurally related amide and butanamide compounds. A primary hypothesis is the inhibition of essential microbial enzymes. For instance, some amide derivatives are known to disrupt enzymes involved in the synthesis of the bacterial cell wall, such as transpeptidases. By blocking these enzymes, the compound could impede the formation of the peptidoglycan layer, weakening the cell wall and leading to cell lysis.
Another potential mechanism is the disruption of the microbial cell membrane. The combination of the water-loving amide group and the fat-loving ethoxyphenyl group in this compound may allow it to insert itself into the cell membrane's lipid bilayer. This could compromise the membrane's integrity, causing leakage of vital cellular components and ultimately leading to cell death.
Additionally, there is a possibility of interference with microbial DNA replication or protein synthesis. Similar compounds have been observed to bind to enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication. um-surabaya.ac.id Inhibition of these enzymes would halt cell division. Alternatively, the compound might bind to ribosomal subunits, thereby disrupting protein synthesis.
Molecular docking studies have been employed to explore these possibilities further. For example, docking simulations of some butanamide derivatives against microbial targets have indicated strong binding interactions, supporting the potential for enzyme inhibition. researchgate.net
In Vitro Anticancer Potential and Proposed Mechanisms (for butanamide derivatives)
While specific research on the anticancer properties of this compound is not extensively documented, numerous studies on other butanamide derivatives have shown promising results in laboratory settings. These findings offer a basis for understanding the potential anticancer effects of this class of compounds.
Various butanamide derivatives have demonstrated the ability to inhibit the growth of and kill cancer cells in vitro. For example, a number of these derivatives have been tested against a range of human cancer cell lines, including those for cervical (HeLa), breast (MCF-7), lung (A549), and colon (HCT116) cancers. nih.govnih.gov The effectiveness of these compounds is often measured by their IC50 value, which represents the concentration needed to inhibit cell growth by 50%.
In one study, newly synthesized N-hydroxybutanamide derivatives were evaluated for their cytotoxicity. semanticscholar.org Some of these compounds showed significant inhibition of cancer cell growth at micromolar concentrations. semanticscholar.org For instance, certain derivatives displayed potent activity against various cancer cell lines, with IC50 values indicating a strong cytotoxic effect. nih.govnih.gov The results from these studies suggest that the butanamide structure is a valuable component in the design of new anticancer agents. researchgate.netontosight.ai
Interactive Table of Representative Cytotoxicity Data for Butanamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Derivative A | HeLa (Cervical) | 15 µM |
| Derivative B | MOLT-4 (Leukemia) | 17.4 ± 2.0 µM nih.gov |
| Derivative C | MCF-7 (Breast) | 28.5 ± 3.5 µM nih.gov |
| Derivative D | LS180 (Colon) | 29.7 ± 4.7 µM nih.gov |
Note: This table presents a selection of reported IC50 values for different butanamide derivatives against various cancer cell lines to illustrate the range of activity.
The anticancer effects of butanamide derivatives are often attributed to their interaction with specific molecular targets and cellular pathways that are vital for the growth and survival of cancer cells. nih.gov
A key mechanism for some butanamide-containing compounds is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a role in regulating gene expression. By inhibiting HDACs, these compounds can lead to the reactivation of tumor suppressor genes, which in turn can cause cancer cells to stop dividing, differentiate, or undergo programmed cell death (apoptosis).
Other butanamide derivatives have been found to induce apoptosis through the intrinsic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. This process is often associated with an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. nih.gov
Furthermore, some of these compounds have been investigated for their potential to inhibit other signaling pathways involved in cancer, such as the PI3K/Akt/mTOR pathway. nih.govnih.gov This pathway is a central regulator of cell growth and survival. explorationpub.com
Molecular docking studies have also been valuable in identifying potential molecular targets for butanamide derivatives, helping to explain their observed biological activities and guide the development of more effective anticancer drugs. researchgate.net
Metabolic Pathways and Biotransformation Research
Identification and Characterization of Putative Metabolites of N-(4-Ethoxyphenyl)butanamide and Congeners
A primary metabolic pathway for this compound and its structural relatives, such as phenacetin (B1679774), is oxidative O-de-ethylation. iucr.orgnih.gov This reaction involves the removal of the ethyl group from the ethoxy moiety, leading to the formation of a hydroxyl group. This process is a common Phase I metabolic reaction catalyzed by cytochrome P450 enzymes. wikipedia.org The resulting metabolite is N-(4-hydroxyphenyl)butanamide.
Furthermore, the breakdown of these compounds can lead to the formation of aniline (B41778) derivatives. For instance, the metabolism of phenacetin and bucetin (B1662820) can produce 4-ethoxyaniline. nih.gov This metabolite and its subsequent oxidation products are thought to contribute to the toxicological properties of the parent compounds. nih.gov The formation of aniline derivatives is a significant concern in the metabolism of N-aryl amides.
Compounds with a β-keto amide structure, such as N-(4-Ethoxyphenyl)-3-oxobutanamide, can undergo keto-enol tautomerism. vulcanchem.comlibretexts.org Tautomers are constitutional isomers that readily interconvert, and in this case, it involves the migration of a proton and the shifting of electrons to form an enol isomer from the keto form. libretexts.orgmasterorganicchemistry.com While the keto form is generally more stable for simple carbonyl compounds, the equilibrium can be influenced by various factors, including solvent polarity and the potential for intramolecular hydrogen bonding in the enol form. masterorganicchemistry.commdpi.com
The biotransformation of this compound can also involve keto conversion. iucr.org For instance, studies on the related compound bucetin, which has a hydroxyl group instead of a keto group at the 3-position, indicate that its metabolism involves ketonization to form N-(4-ethoxyphenyl)-3-oxobutanamide. This highlights the interplay between different functional groups during metabolism. The biotransformation of bucetin has been shown to involve oxidative O-de-ethylation and keto conversion, ultimately leading to N-(4-hydroxyphenyl)acetamide. iucr.orgresearchgate.net
In addition to O-de-ethylation, the metabolism of this compound and its congeners can involve other oxidative reactions. Hydroxylation can occur at various positions on the molecule, including the aromatic ring and the aliphatic side chain. For example, the metabolism of phenacetin can lead to hydroxylated derivatives. walshmedicalmedia.com
Nitrated metabolites can also be formed. The oxidation of N-hydroxy-4-chloroacetanilide, a related N-arylacetamide, can produce 4-chloronitrobenzene and 4-chloronitrosobenzene. nih.gov These reactive metabolites can be formed through the decomposition of nitroxide radicals. nih.gov The formation of such oxidation products is a critical aspect of the biotransformation of N-aryl amides and can have significant toxicological implications.
Enzymatic Systems Involved in Biotransformation (e.g., microsomal enzyme activities)
The biotransformation of this compound is heavily reliant on enzymatic systems, particularly the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of liver cells and other tissues. news-medical.netumlub.pl These microsomal enzymes are central to Phase I metabolism, which introduces or exposes functional groups on xenobiotic compounds. wikipedia.org
For phenacetin, a close structural analog, biotransformation is primarily mediated by CYP1A2 and CYP2C6 isoforms in rats. oup.com In humans, CYP1A2 is the main enzyme responsible for the high-affinity O-de-ethylation of phenacetin, while other isoforms like CYP2A6, CYP2C9, CYP2C19, CYP2D6, and CYP2E1 contribute to a lesser extent at higher substrate concentrations. nih.gov Given the structural similarity, it is highly probable that these same CYP isoforms are involved in the metabolism of this compound. The activity of these enzymes can be influenced by various factors, including age and the presence of other drugs that can act as inducers or inhibitors. news-medical.netoup.com For example, omeprazole (B731) is a known inducer of CYP1A2 activity. xenotech.com
The following table summarizes the key enzymatic systems involved in the biotransformation of phenacetin, which are likely relevant to this compound:
| Enzyme Family | Specific Isoform(s) | Metabolic Reaction | Species |
| Cytochrome P450 | CYP1A2 | High-affinity O-de-ethylation | Human, Rat |
| Cytochrome P450 | CYP2C6 | O-de-ethylation | Rat |
| Cytochrome P450 | CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1 | Low-affinity O-de-ethylation | Human |
Non-Enzymatic Biotransformation Mechanisms (e.g., involvement of cellular oxidants)
While enzymatic reactions are the primary drivers of drug metabolism, non-enzymatic mechanisms can also play a role in the biotransformation of this compound. These processes often involve the interaction of the compound with cellular oxidants, also known as reactive oxygen species (ROS). walshmedicalmedia.com
ROS, such as hydrogen peroxide (H₂O₂), are natural byproducts of normal cellular metabolism. walshmedicalmedia.comnih.gov An imbalance between the production of ROS and the cell's antioxidant capacity can lead to oxidative stress. walshmedicalmedia.comnih.gov During the enzymatic metabolism of drugs by cytochrome P450, ROS can be generated, which can then participate in further, non-enzymatic reactions with the drug or its metabolites. walshmedicalmedia.com For example, the autoxidation of N-hydroxy-4-chloroaniline, a metabolite of N-hydroxy-4-chloroacetanilide, is a rapid non-enzymatic process that yields several oxidation products. nih.gov
Advanced Analytical Methodologies for N 4 Ethoxyphenyl Butanamide
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a cornerstone technique for the separation and quantification of N-(4-Ethoxyphenyl)butanamide and its related substances. asianjpr.comcore.ac.uk The development of a precise and reliable HPLC method involves the systematic optimization of several key parameters to achieve adequate separation and sensitivity. asianjpr.com
Optimization of Chromatographic Conditions (e.g., stationary phase, mobile phase composition, flow rate, temperature)
The separation of this compound is typically achieved using reverse-phase (RP) HPLC. sielc.com The choice of stationary phase, mobile phase, and other instrumental conditions is critical for effective analysis.
Stationary Phase: C18 columns are commonly employed for the analysis of this compound and related compounds due to their hydrophobicity, which allows for effective retention and separation. researchgate.netjpionline.org Columns with specific characteristics, such as the Inertsil ODS-3V (250 × 4.6 mm, 5.0 µm), are utilized for stability-indicating assays. japsonline.com
Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comresearchgate.netchromatographyonline.com For this compound, a mobile phase containing acetonitrile (MeCN), water, and an acidifier like phosphoric acid or formic acid can be used. sielc.com The pH of the aqueous portion of the mobile phase should be controlled, ideally at least one pH unit away from the analyte's pKa, to ensure consistent ionization and reproducible retention times. asianjpr.com
Flow Rate and Temperature: A constant and pulse-free flow rate is crucial for low detector noise and stable baselines. knauer.net Typical flow rates for analytical HPLC are in the range of 0.8 to 1.2 mL/min. researchgate.netjapsonline.com Column temperature is another parameter that can be optimized; for instance, some methods for related compounds specify a column temperature of 40°C to ensure reproducibility. jpionline.org
| Parameter | Condition | Reference |
|---|---|---|
| Column (Stationary Phase) | Inertsil ODS-3V (C18), 250 x 4.6 mm, 5 µm | japsonline.com |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate Buffer (pH 6.1) | japsonline.com |
| Mobile Phase B | Acetonitrile (MeCN) | japsonline.com |
| Flow Rate | 1.2 mL/min | japsonline.com |
| Injection Volume | 20 µL | japsonline.com |
| Column Temperature | 40°C | jpionline.org |
Selection and Optimization of Detection Wavelengths and Techniques (e.g., UV, DAD, Fluorescence)
The detection of this compound is most commonly performed using an Ultraviolet (UV) detector. waters.com The selection of an appropriate wavelength is critical for achieving maximum sensitivity. chromatographyonline.com
UV/DAD Detection: The optimal wavelength is typically chosen at the absorbance maximum of the analyte. chromatographyonline.com UV detectors, including Diode Array Detectors (DAD), operate within a range of 190 to 700 nm. waters.com For aromatic amides, detection is often carried out in the lower UV range. For instance, related compounds are monitored at wavelengths such as 205 nm or 254 nm. jpionline.orgseparationmethods.com A DAD offers the advantage of acquiring the entire UV spectrum for a peak, which aids in peak purity assessment and identification. chromatographyonline.com Dual-wavelength detection can also be employed to monitor for both the main compound and impurities simultaneously. waters.com
Fluorescence Detection: While less common for this specific compound, fluorescence detection could be an alternative if the molecule or its derivatives possess native fluorescence or can be derivatized with a fluorescent tag, offering higher sensitivity and selectivity.
Development of Gradient Elution Programs for Complex Mixture Separation
When analyzing this compound in the presence of impurities or degradation products, which may have a wide range of polarities, isocratic elution is often insufficient. chromatographyonline.com Gradient elution, where the mobile phase composition is changed during the analytical run, provides superior separation power. chromatographyonline.comknauer.net
For example, a gradient program might start with a low percentage of acetonitrile, which is then linearly increased over a set period to a high percentage to elute all components from the column. japsonline.com Adjusting the gradient time (tG), initial and final organic solvent percentages (%B), and flow rate allows for the fine-tuning of the separation. chromatographyonline.comsepscience.com
| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
|---|---|---|
| 0 | 100 | 0 |
| 15 | 92 | 8 |
| 30 | 72 | 28 |
| 35 | 72 | 28 |
| 40 | 100 | 0 |
| 45 | 100 | 0 |
Mass Spectrometry (MS) for Comprehensive Characterization
Mass spectrometry is an indispensable tool for the structural elucidation and characterization of this compound, particularly for identifying unknown impurities and degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification of Degradation Products and Impurities
Coupling HPLC with a mass spectrometer (LC-MS) allows for the separation of components in a mixture followed by their immediate mass analysis. This is a powerful technique for identifying products from forced degradation studies (e.g., exposure to acid, base, oxidation, heat, or light), which is a critical part of drug development and stability testing. nih.govnih.gov
In a typical LC-MS study, stressed samples of this compound would be injected into the LC system. nih.gov As each degradation product or impurity elutes from the column, it enters the mass spectrometer's ion source. The instrument then measures the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions (MS/MS), providing crucial information for structural identification. nih.govnih.gov For MS-compatible methods, buffers like phosphoric acid are replaced with volatile alternatives such as formic acid. sielc.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurements
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. msu.edubioanalysis-zone.comsavemyexams.com This precision allows for the determination of a compound's elemental formula. msu.edunih.gov While standard mass spectrometry might identify two different compounds as having the same nominal mass, HRMS can distinguish between them based on their exact mass, which is unique to their specific elemental composition. msu.edubioanalysis-zone.com
Rigorous Analytical Method Validation and Performance Parameters
The validation process for an analytical method demonstrates its suitability for the intended use, which for this compound would typically involve quantification in various matrices. europa.euijpsr.com This process is guided by a pre-approved validation protocol that outlines the experiments and acceptance criteria for each performance characteristic. europa.eu
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. globalresearchonline.neteuropa.eu For this compound, this is crucial to ensure that the measured signal corresponds only to the compound of interest and not to any structurally similar substances or excipients in a formulation.
To demonstrate specificity, a common approach involves spiking the sample matrix with known impurities and potential interfering substances. europa.eu The analytical method, often a chromatographic technique like High-Performance Liquid Chromatography (HPLC), should be able to resolve this compound from these other components. europa.eu The resolution between the peak for this compound and the closest eluting peak is a key measure of specificity. europa.eu
In the context of stability-indicating methods, forced degradation studies are performed. europa.euich.org Samples of this compound are subjected to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis to intentionally generate degradation products. ich.orgeuropa.eu The analytical method must then demonstrate its ability to separate the intact drug from these degradation products, thus proving its specificity and stability-indicating nature. europa.eu
Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.neteuropa.eu The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eunpra.gov.my
For the assay of this compound, the typical range to be validated is 80% to 120% of the target concentration. europa.eunpra.gov.my To establish linearity, a minimum of five concentrations spanning this range are typically analyzed. europa.eu The data from these measurements are then plotted as signal response versus concentration, and a linear regression analysis is performed.
The key parameters evaluated from the regression analysis include:
Correlation Coefficient (r) or Coefficient of Determination (r²): These values indicate the strength of the linear relationship. A value close to 1 is desirable.
Slope of the Regression Line: This indicates the sensitivity of the method.
Y-intercept: The y-intercept should be close to zero. europa.eu
Residual Plot: A random distribution of residuals around the zero line further confirms linearity. europa.eu
The working range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision within the specified concentration limits. europa.eu
Table 1: Illustrative Linearity Data for this compound Analysis
| Concentration (% of Target) | Concentration (µg/mL) | Instrument Response (Peak Area) |
| 80% | 80 | 810,000 |
| 90% | 90 | 905,000 |
| 100% | 100 | 1,002,000 |
| 110% | 110 | 1,098,000 |
| 120% | 120 | 1,205,000 |
This table contains simulated data for illustrative purposes.
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found by the analytical method. europa.eu It is often reported as the percent recovery of a known amount of analyte spiked into a sample matrix. europa.eu For this compound, accuracy would be assessed by adding known quantities of the pure compound to a placebo formulation and analyzing the samples. The results should be close to the known added amount.
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. globalresearchonline.net Precision is typically evaluated at three levels:
Repeatability (Intra-assay Precision): This assesses the precision under the same operating conditions over a short interval of time. globalresearchonline.netut.ee It is determined by performing a minimum of six replicate determinations at 100% of the test concentration or a minimum of nine determinations covering the specified range. europa.eu
Intermediate Precision (Inter-assay Precision): This expresses the within-laboratory variations, such as on different days, with different analysts, or on different equipment. globalresearchonline.netut.ee This demonstrates the reliability of the method over time within the same laboratory.
Reproducibility: This assesses the precision between different laboratories and is often considered during the standardization of an analytical method. ut.ee
Table 2: Example of Accuracy and Precision Data for this compound
| Parameter | Acceptance Criteria | Illustrative Result |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD%) | ||
| Repeatability | ≤ 2.0% | 0.8% |
| Intermediate Precision | ≤ 2.0% | 1.2% |
RSD: Relative Standard Deviation. This table contains simulated data for illustrative purposes.
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. ijpsr.com For an HPLC method for this compound, these variations could include:
Changes in the pH of the mobile phase.
Variations in the mobile phase composition.
Different column temperatures.
Different flow rates.
The goal is to identify which parameters are critical to the method's performance and need to be carefully controlled.
Sample Stability studies are conducted to evaluate the stability of the analyte in the sample matrix under specific storage conditions and for a given period. This ensures that the concentration of this compound does not change from the time of sample collection to the time of analysis. Stability is typically assessed for stock solutions and for the analyte in the sample matrix at room temperature and under refrigerated conditions for various time points. europa.eu
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. cawood.co.uknih.gov It represents the concentration at which a signal can be reliably distinguished from the background noise. cawood.co.uknih.gov
The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eunih.gov The LOQ is a critical parameter for the determination of impurities or for the analysis of the analyte at very low concentrations. europa.eu
Several methods can be used to determine LOD and LOQ, including:
Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with low concentrations of the analyte with the background noise. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
Based on the Standard Deviation of the Response and the Slope: This method uses the standard deviation of the response (which can be determined from the y-intercepts of regression lines or from the analysis of blank samples) and the slope of the calibration curve. sepscience.com The formulas are:
LOD = 3.3 × (Standard Deviation of the Response / Slope) sepscience.com
LOQ = 10 × (Standard Deviation of the Response / Slope) sepscience.com
Once calculated, the LOD and LOQ should be experimentally verified by analyzing a suitable number of samples prepared at these concentrations. sepscience.com
Derivatization Strategies in Analytical Chemistry for N 4 Ethoxyphenyl Butanamide
Pre-column Derivatization Techniques for Enhanced Analytical Detection
Pre-column derivatization involves reacting the analyte with a derivatizing reagent before its introduction into the chromatographic system. welch-us.comacademicjournals.org This approach offers several advantages, including the potential for removal of excess reagent and byproducts before analysis, thus minimizing interference. gcms.cz The resulting derivatives often exhibit improved stability and chromatographic properties. chromatographyonline.com
The choice of a derivatizing reagent is critical and depends on the functional group present in the analyte. For N-(4-Ethoxyphenyl)butanamide, the key functional group for derivatization is the secondary amide. Common derivatization strategies for amides include silylation, acylation, and alkylation. gcms.cznih.gov
Silylation: This is a widely used technique where an active hydrogen in the amide group is replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. unitedchem.com Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are common choices. gcms.czinterchim.fr BSTFA is a powerful silyl (B83357) donor, while MTBSTFA derivatives are significantly more stable to hydrolysis. gcms.czinterchim.fr The addition of a catalyst like trimethylchlorosilane (TMCS) can aid in the derivatization of secondary amides. interchim.fr
Acylation: This method involves the introduction of an acyl group. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are used to form fluorinated derivatives. gcms.cz These derivatives are particularly useful for electron capture detection (ECD) in GC due to their high electron affinity, which enhances sensitivity. gcms.cz MBTFA (N-Methyl-bis(trifluoroacetamide)) is another reagent that acylates primary and secondary amines. gcms.czinterchim.fr
Alkylation: This process replaces the active hydrogen on the amide with an alkyl group, reducing the polarity of the compound. gcms.cz Reagents like dimethylformamide-dialkylacetals can be used for this purpose. gcms.cz
The following table summarizes common derivatizing reagents for secondary amides:
| Derivatization Strategy | Reagent Class | Specific Reagents | Derivative Formed | Key Advantages |
| Silylation | Silylating Agents | BSTFA, MTBSTFA, MSTFA (+TMCS) | Trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS) amides | Forms volatile and thermally stable derivatives suitable for GC. unitedchem.cominterchim.fr |
| Acylation | Fluorinated Anhydrides | TFAA, PFPA, HFBA | Trifluoroacetamides, Pentafluoropropionamides, Heptafluorobutylamides | Enhances detectability by ECD. gcms.cz |
| Alkylation | Alkylating Agents | DMF-dialkylacetals | N-alkylamides | Reduces polarity. gcms.cz |
Data from multiple sources. gcms.czunitedchem.cominterchim.fr
To ensure a complete and reproducible derivatization reaction, several parameters must be optimized. These include the reaction temperature, time, pH, and the ratio of reagent to analyte. nih.govresearchgate.net
Temperature: Heating can often increase the reaction rate and yield of the derivative. gcms.cz However, the thermal stability of both the analyte and the resulting derivative must be considered to prevent degradation. gcms.cz Optimization studies often test a range of temperatures to find the optimal condition. For instance, some silylation reactions for other compounds have been optimized at temperatures like 30°C, while others require up to 80°C. nih.govpublisherspanel.com
Time: The reaction time needs to be sufficient to allow for complete derivatization. This can be monitored by analyzing aliquots of the reaction mixture at different time points until the product peak area reaches a maximum and stabilizes. researchgate.net Reaction times can vary from a few minutes to several hours depending on the reagent and analyte. nih.govresearchgate.net
pH/Catalyst: The pH of the reaction mixture can significantly influence the reaction rate and efficiency. For acylation reactions with anhydride reagents, a solvent capable of accepting the acidic byproduct, such as pyridine, is often used. gcms.cz Amine bases can also act as catalysts. gcms.cz For silylation, the addition of a catalyst like TMCS can be crucial for derivatizing less reactive secondary amides. interchim.fr
Reagent Concentration: The molar ratio of the derivatizing reagent to the analyte is a critical parameter. An excess of the reagent is typically used to drive the reaction to completion. researchgate.net However, an excessive amount can sometimes interfere with the analysis. Optimization involves testing different reagent-to-analyte ratios to find the lowest amount that provides the maximum and most stable derivative peak area. researchgate.net
A hypothetical optimization process for the derivatization of this compound with MTBSTFA could involve the following steps, based on general laboratory practices:
| Parameter | Tested Range | Optimal Condition (Hypothetical) | Rationale |
| Temperature (°C) | 30, 45, 60, 80 | 60 | Balances reaction speed with analyte stability. |
| Time (min) | 15, 30, 60, 90 | 60 | Ensures complete reaction without derivative degradation. |
| Reagent/Analyte Ratio (molar) | 10:1, 50:1, 100:1, 200:1 | 100:1 | Sufficient excess to drive the reaction to completion. |
| Catalyst | None, Pyridine, TMCS | TMCS (1%) | Enhances the derivatization of the secondary amide group. interchim.fr |
Post-column Derivatization Approaches in Flow Systems
Post-column derivatization (PCD) occurs after the analyte has been separated on the chromatographic column and before it reaches the detector. chromatographyonline.comchromatographytoday.com This technique is particularly useful when the derivatives are unstable, as they only need to be stable for the short time it takes to travel from the reaction coil to the detector. chromatographytoday.com
PCD systems typically involve an additional pump to deliver the derivatizing reagent, a mixing tee to combine the reagent with the column effluent, and a reaction coil where the derivatization takes place. chromatographytoday.com The reaction needs to be rapid to minimize band broadening, which can negatively impact chromatographic resolution. chromatographyonline.com While specific PCD methods for this compound are not extensively documented, reagents used for pre-column derivatization that exhibit fast reaction kinetics could potentially be adapted for post-column applications. For example, o-phthalaldehyde (B127526) (OPA) is a common PCD reagent for primary amines that reacts quickly to form highly fluorescent products. actascientific.comchromatographyonline.com While OPA does not react with secondary amides, this illustrates the principle of rapid post-column reactions.
Advantages of PCD include the automation of the process and the absence of interfering peaks from the derivatizing reagent, as it is introduced after separation. chromatographytoday.com However, disadvantages can include increased system complexity, potential for band broadening, and higher reagent consumption. chromatographytoday.com
Impact of Derivatization on Chromatographic Resolution and Detection Sensitivity
The primary goals of derivatization are to improve chromatographic resolution and enhance detection sensitivity. researchgate.net
Chromatographic Resolution: Derivatization can significantly alter the chemical properties of an analyte, such as its polarity and volatility. gcms.cz By converting the polar amide group of this compound into a less polar silyl or acyl derivative, its interaction with the stationary phase in reversed-phase HPLC or its volatility in GC can be modified. unitedchem.com This can lead to sharper, more symmetrical peaks and better separation from other components in a complex matrix, thereby improving resolution. researchgate.net For instance, sulfonation derivatization has been shown to improve the chromatographic separation of structurally similar triterpenoids. nih.gov
Detection Sensitivity: Many derivatizing reagents contain chromophores, fluorophores, or electrophores that significantly enhance the detector response. welch-us.comacademicjournals.org For HPLC with UV detection, derivatization can introduce a strongly UV-absorbing group. For fluorescence detection, a highly fluorescent tag can be attached. welch-us.com In GC, as mentioned earlier, derivatization with fluorinated reagents can dramatically increase the sensitivity of an electron capture detector. gcms.cz This enhancement in sensitivity allows for the detection and quantification of the analyte at much lower concentrations. nih.gov For example, derivatization of certain compounds with rhodamine-type reagents has been shown to achieve lower detection limits in LC-MS analysis. nih.gov
Future Research Trajectories and Interdisciplinary Applications
Elucidation of Structure-Activity Relationships for Rational Design of Novel Analogues
The rational design of novel analogues of N-(4-Ethoxyphenyl)butanamide is fundamentally dependent on a deep understanding of its structure-activity relationships (SAR). The core principle of SAR is to correlate specific structural features of a molecule with its biological or toxicological effects. For this compound, the SAR exploration is heavily influenced by its relationship to phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide) and bucetin (B1662820) (N-(4-ethoxyphenyl)-3-hydroxybutanamide). researchgate.net
A critical aspect of the SAR for this class of compounds is the metabolic pathway leading to the formation of 4-ethoxyaniline. researchgate.net This metabolite is implicated in the renal toxicity observed with related compounds. researchgate.net Therefore, a key goal in designing new analogues is to modify the butanamide side chain to alter the rate and pathway of metabolism, specifically the deacylation process that releases 4-ethoxyaniline. researchgate.net
Key modifications and their potential impact on activity include:
Chain Length and Branching: Altering the length of the butanamide chain or introducing branching could sterically hinder the approach of metabolic enzymes, potentially reducing the rate of deacylation.
Functional Group Substitution: Introducing polar groups (e.g., hydroxyl, as in bucetin) or non-polar groups at various positions on the butanamide chain can influence the molecule's solubility, distribution, and interaction with enzyme active sites. researchgate.net For instance, the 3-hydroxy group in bucetin was initially thought to be a safer alternative to phenacetin, though it was later also withdrawn due to renal toxicity. researchgate.net
Bioisosteric Replacement: Replacing the amide linkage with other bioisosteres (e.g., esters, reverse amides, or sulfonamides) could dramatically change the chemical stability and metabolic fate of the resulting analogues.
By systematically synthesizing a library of such analogues and evaluating their metabolic stability and biological activity, researchers can build robust SAR models. These models are crucial for the rational design of new compounds with potentially improved therapeutic profiles and reduced toxicity.
Development of Greener Synthetic Routes and Process Intensification
The traditional synthesis of amides often involves methods that are not aligned with the principles of green chemistry. Future research is focused on developing more sustainable and efficient synthetic routes for this compound.
Greener Synthetic Approaches:
Biocatalysis: Utilizing enzymes or whole-cell systems, such as Candida parapsilosis, offers a green route for amide synthesis. rsc.org These methods can proceed under mild conditions (room temperature, aqueous media), reducing energy consumption and the need for hazardous organic solvents. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, leading to shorter reaction times and often higher yields compared to conventional heating. rsc.org This technique can reduce energy usage and minimize the formation of byproducts.
Process Intensification: Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. cetjournal.itmdpi.com For the production of this compound, this involves moving from traditional batch reactors to continuous flow systems. cetjournal.it
Continuous Flow Reactors: These systems, including microreactors, offer superior heat and mass transfer compared to batch reactors. researchgate.net This enhanced control allows for highly exothermic reactions to be run safely with reduced solvent volumes. cetjournal.itresearchgate.net
Reduced Solvent Use: A major goal of process intensification is to drastically decrease the amount of solvent used, which is a primary contributor to chemical waste. cetjournal.it This not only improves the environmental sustainability of the synthesis but also reduces costs associated with solvent purchase and disposal. cetjournal.it
By combining greener synthetic methods with intensified processes, the production of this compound and its derivatives can be made significantly more sustainable and economical. mdpi.com
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and advanced experimental techniques is pivotal for accelerating research into this compound.
Experimental Methodologies:
X-ray Crystallography: This technique provides precise information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. researchgate.net Such data has been obtained for close analogues like bucetin and N-(4-Ethoxyphenyl)-3-oxobutanamide, revealing details about their solid-state conformation and packing. researchgate.netnih.gov This information is invaluable for validating computational models.
Table 1: Crystallographic Data for this compound Analogues
| Compound Name | Crystal System | Space Group | Key Torsion Angles | Reference |
|---|---|---|---|---|
| Racemic Bucetin | Monoclinic | P2₁/c | C-O-C-C: 170.14°; N-C-C-C: 170.08° | researchgate.net |
Computational Methodologies:
Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, stability, and reactivity of molecules. mdpi.com This method can be employed to model reaction mechanisms, predict the stability of different conformers, and calculate spectroscopic properties, providing insights that can be difficult to obtain experimentally. mdpi.com
Molecular Docking and Dynamics: These computational tools can simulate the interaction of this compound analogues with the active sites of metabolic enzymes (e.g., cytochrome P450s). This allows researchers to predict which analogues are more or less likely to undergo specific metabolic transformations, guiding the design of more stable compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structure with biological activity. scispace.com By integrating experimental data with computed molecular descriptors, QSAR can predict the activity of unsynthesized analogues, prioritizing the most promising candidates for synthesis and testing.
The integration of these methods creates a powerful cycle: experimental results are used to refine computational models, and computational predictions guide subsequent experimental work, leading to a more efficient and targeted research process. mdpi.com
Exploration of this compound and Derivatives in Chemical Biology Tools and Drug Discovery Platforms
Beyond its potential as a therapeutic agent, this compound and its derivatives can serve as valuable tools in chemical biology and drug discovery.
Chemical Biology Probes: Given its structural relationship to phenacetin, this compound can be used as a chemical probe to investigate the enzymes involved in xenobiotic metabolism. By designing derivatives with specific modifications—for example, incorporating a reporter tag or a reactive group—researchers can:
Identify and characterize the specific amidase enzymes responsible for the deacylation of this class of compounds.
Study the substrate specificity of these enzymes.
Develop inhibitors for these enzymes, which could be useful in mitigating the toxicity of other drugs that are metabolized through similar pathways.
Drug Discovery Platforms: The N-(4-ethoxyphenyl)amide scaffold represents a "privileged structure" that can be adapted to target various biological systems. The process of discovering new drugs often begins with a known active compound, which is then systematically modified to improve its properties. researchgate.net
Lead Optimization: this compound can serve as a starting point or lead compound. Medicinal chemistry programs can build upon this scaffold, exploring different substitutions on both the phenyl ring and the butanamide chain to discover compounds with novel biological activities. researchgate.netresearchgate.net
Fragment-Based Drug Discovery: The core fragments of the molecule, such as the 4-ethoxyphenyl group or the butanamide moiety, can be used in fragment-based screening campaigns to identify new binding interactions with therapeutic targets.
The exploration of this compound in these contexts leverages its known chemical properties to create new tools and therapeutic candidates, extending its relevance far beyond its original conception as a simple analgesic analogue.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
